N-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-13-1-3-14(4-2-13)21-16(26)11-27-17-6-5-15-22-23-18(25(15)24-17)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQSOIJOXZYREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridinyl group: This step may involve coupling reactions using reagents like pyridine derivatives.
Attachment of the chlorophenyl group: This can be done through substitution reactions, often using chlorinated aromatic compounds.
Formation of the final acetamide structure:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques like crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated compounds can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Chlorophenyl Group | Present |
| Pyridinyl Group | Present |
| Triazolo-Pyridazinyl Core | Present |
| Sulfanyl Linker | Present |
| Acetamide Functional Group | Present |
Anticancer Activity
Research has indicated that compounds with similar structural features to N-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, studies on related triazole derivatives have shown their ability to inhibit specific kinases involved in cancer progression, particularly in glioblastoma cells .
Case Study: Inhibition of AKT Signaling
A study highlighted the efficacy of a triazole derivative that inhibited AKT signaling pathways, crucial for glioma malignancy. This compound demonstrated low cytotoxicity against non-cancerous cells while effectively reducing tumor cell viability in vitro. The findings suggest that structural modifications similar to those found in this compound could enhance its therapeutic profile against glioblastoma .
Antimicrobial Properties
1,2,4-triazoles are known for their broad-spectrum antimicrobial activities. The pharmacological profiles of these compounds indicate potential applications against various bacterial strains and fungi. The incorporation of pyridinyl and chlorophenyl groups has been associated with enhanced antibacterial effects against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound Type | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative | Staphylococcus aureus | 0.75 μg/mL |
| Triazole Derivative | Escherichia coli | 0.43 μg/mL |
Other Pharmacological Activities
The diverse structural features of this compound may also confer additional bioactivities such as:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
The target compound’s 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-acetamidophenyl group (electron-donating) in , altering dipole moments and lipophilicity. This may influence membrane permeability and target binding . - Pyridine Positional Isomerism : The pyridin-4-yl group in the target versus pyridin-2-yl in affects spatial orientation. Pyridin-4-yl’s axial symmetry may enhance binding uniformity compared to pyridin-2-yl’s directional heterogeneity .
Biological Activity
N-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C17H16ClN5OS
- IUPAC Name : this compound
Structural Features
The compound features a triazole ring fused with a pyridazine moiety and a sulfanyl group that enhances its biological activity. The presence of the chlorophenyl group contributes to its lipophilicity, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various derivatives of triazoles have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 8 |
Anticancer Activity
The potential anticancer properties of this compound are supported by studies that demonstrate the efficacy of triazole derivatives in inhibiting cancer cell proliferation:
- Mechanism of Action : Triazoles may function as inhibitors of key enzymes involved in cancer cell metabolism and proliferation. The presence of the pyridine ring is believed to enhance these effects by facilitating interactions with target proteins .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Studies suggest that triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Pharmaceutical Research evaluated a series of triazole compounds for their antibacterial activity against multi-drug resistant strains. The study found that specific modifications to the triazole structure significantly enhanced potency against resistant strains .
- Case Study on Cancer Cell Lines : In a recent investigation published in Cancer Letters, a derivative similar to this compound was tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction .
Q & A
Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Thiolation : Introducing the sulfanyl group via nucleophilic substitution using a pyridazine-thiol intermediate under alkaline conditions (e.g., NaH in DMF) . (ii) Triazole Formation : Cyclocondensation of hydrazine derivatives with nitriles or carbonyl groups under acidic or thermal conditions . (iii) Acetamide Coupling : Reacting the intermediate with 4-chlorophenylacetic acid derivatives using coupling agents like EDC/HOBt . Optimization : Design of Experiments (DoE) can systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For example, flow chemistry techniques improve reproducibility and safety in exothermic steps .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing folded conformations, as seen in related N-(4-chlorophenyl)acetamide derivatives) .
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazolo-pyridazine core and sulfanyl-acetamide linkage. Aromatic protons near electronegative groups (Cl, S) show distinct deshielding .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching theoretical mass within 3 ppm error) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against cancer stem cells (CSCs)?
- Methodological Answer :
- Assay Selection : Use tumorsphere formation assays (3D cultures) to assess CSC self-renewal inhibition. A 50% reduction in tumorsphere size/density compared to controls indicates efficacy .
- Mechanistic Probes : Pair with RNA-seq to identify let-7 miRNA upregulation, a marker of CSC differentiation, as seen in related triazolo-pyridazine derivatives targeting Lin-28/let-7 interactions .
- Dose-Response Analysis : Test concentrations from 1 nM to 10 µM, calculating IC values using nonlinear regression (GraphPad Prism). Include positive controls (e.g., salinomycin) .
Q. How can structural contradictions in activity data (e.g., variable IC across cell lines) be resolved?
- Methodological Answer :
- Conformational Analysis : Compare XRD data of active vs. inactive analogs. For example, dihedral angles between the triazolo-pyridazine and chlorophenyl rings >60° correlate with reduced activity due to steric hindrance at target binding sites .
- Solubility Profiling : Measure logP (e.g., shake-flask method) and aqueous solubility. Poor solubility (<10 µM in PBS) may explain false negatives in cellular assays .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to Lin-28 or other putative targets .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazolo-pyridazine core?
- Methodological Answer :
- Substituent Variation : Replace the pyridin-4-yl group with pyrimidine or isopropyl-oxazole moieties to assess impact on lipophilicity (clogP) and potency. For example, trifluoromethyl groups enhance metabolic stability .
- Bioisosteric Replacement : Substitute the sulfanyl group with sulfone or phosphonate to modulate electronic effects while retaining hydrogen-bonding capacity .
- Data Integration : Use molecular docking (AutoDock Vina) to predict binding poses against targets like kinases or epigenetic regulators, validating with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
